Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-
Description
This compound is a benzimidazole-acetamide derivative featuring a thioether linkage between the benzimidazole core and the acetamide moiety. Key structural elements include:
- N,N-dimethyl groups on the acetamide nitrogen, enhancing lipophilicity and metabolic stability.
- A morpholinyl-2-oxoethyl substituent on the benzimidazole nitrogen, which may improve solubility and modulate target binding via hydrogen bonding or polar interactions.
- The benzimidazole-thioacetamide scaffold, a common pharmacophore in antimicrobial, anticancer, and enzyme-inhibiting agents .
The compound’s design aligns with strategies to optimize bioavailability and target affinity, as seen in analogues with similar substituents .
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H22N4O3S/c1-19(2)16(23)12-25-17-18-13-5-3-4-6-14(13)21(17)11-15(22)20-7-9-24-10-8-20/h3-6H,7-12H2,1-2H3 |
InChI Key |
SKDYKVNVHMRTAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a suitable thiol under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, while the thioether linkage may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key Observations :
- The morpholinyl group enhances solubility compared to halogenated or aromatic substituents (e.g., 4-chlorophenoxy in ).
- N,N-dimethyl on acetamide increases lipophilicity relative to thiazolidinone or nitro-phenyl groups .
Insights :
- Morpholinyl substituents (as in ) correlate with broad-spectrum antimicrobial activity, likely due to membrane disruption or protein-binding interactions.
- Quinoline-benzimidazole hybrids () show potent α-glucosidase inhibition, suggesting the target compound’s morpholinyl group could similarly enhance enzyme targeting.
Research Findings and Molecular Docking
- Antimicrobial Mechanism : Benzimidazole-thioacetamides disrupt microbial cell walls via binding to penicillin-binding proteins (PBPs) .
- Anticancer Activity : Docking studies (e.g., ) show benzimidazole derivatives binding to cyclin-dependent kinases (CDK-8) with binding energies of −8.5 to −9.2 kcal/mol.
- Morpholinyl Impact : The morpholine ring’s oxygen atoms may form hydrogen bonds with active-site residues (e.g., Asp98 in α-glucosidase), enhancing inhibitory potency .
Biological Activity
Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- (CAS Number: 606110-86-5) is a compound with potential biological activity that has been the subject of various studies. Its molecular formula is , and it has a molecular weight of approximately 362.45 g/mol. This compound features a benzimidazole moiety, which is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 362.447 g/mol |
| LogP | 1.013 |
| pKa | 3.71 |
Anticancer Potential
Recent studies have indicated that compounds similar to Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- exhibit promising anticancer properties. For instance, derivatives of acetamide have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A notable study highlighted the synthesis of substituted acetamides that demonstrated significant inhibition against butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease and other neurodegenerative disorders .
The mechanism by which Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as BChE, which plays a role in neurotransmitter regulation .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which can contribute to their therapeutic effects against oxidative stress-related diseases .
Case Studies
- Inhibition of Butyrylcholinesterase : A series of new substituted acetamide derivatives were evaluated for their ability to inhibit BChE. The results indicated that several compounds displayed attractive inhibition profiles, suggesting potential for treating Alzheimer's disease .
- Antimicrobial Activity : Research on related acetamide compounds has demonstrated moderate to good antibacterial activity, particularly against urease-producing bacteria. This suggests that Acetamide, N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]- may also possess similar properties .
Toxicological Profile
The toxicological assessment of acetamides indicates that while they can be hazardous at high exposure levels, their environmental toxicity is generally low. Liver damage has been noted in cases of overexposure, emphasizing the need for careful handling and monitoring during use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
